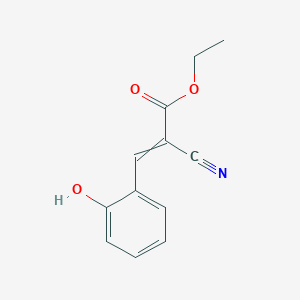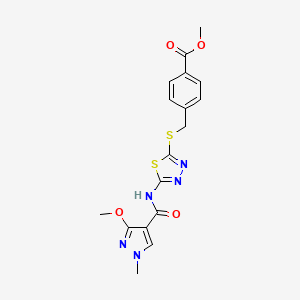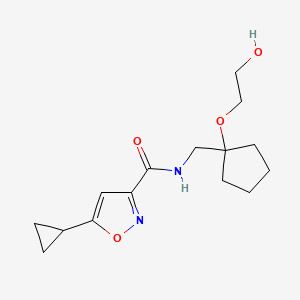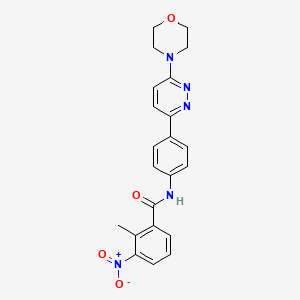![molecular formula C14H12F3N5O B2440556 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 697230-19-6](/img/structure/B2440556.png)
5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, results revealed that compounds showed significant inhibitory activity with IC50 values .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a molar refractivity of 70.9±0.5 cm3, a polar surface area of 55 Å2, a polarizability of 28.1±0.5 10-24 cm3, and a molar volume of 199.2±7.0 cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its derivatives are synthesized for their unique structural properties, which make them suitable for forming hydrogen-bonded supramolecular assemblies. For example, novel pyrimidine derivatives were investigated as ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding intermolecular interactions, incorporating macrocyclic cations in the form of diaza-18-crown-6 units (Fonari et al., 2004).
- Another study focused on the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to the formation of triazolopyrimidine derivatives. These products' structures were confirmed using NMR spectra, X-ray diffraction data, and chemical transformations, highlighting the compound's versatility in synthesizing various heterocyclic structures (Britsun et al., 2006).
Potential Applications in Supramolecular Chemistry
- The structural uniqueness of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives makes them promising candidates for the development of supramolecular structures. Their ability to form extensive hydrogen bonding networks can be exploited in creating novel materials with specific functions, including catalysis, drug delivery systems, and materials science (Haiza et al., 2000).
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the enzyme Dihydroorotate Dehydrogenase (DHODH) in mitochondria . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate .
Mode of Action
This compound interacts with its target, DHODH, by binding to it. The binding sites for this compound on Plasmodium and mammalian DHODHs are overlapping but distinct . Key hydrogen-bond and stacking interactions that underlie strong binding to PfDHODH are absent in the mammalian enzymes .
Biochemical Pathways
The action of this compound affects the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, it prevents the conversion of dihydroorotate to orotate , thereby disrupting the production of pyrimidine nucleotides.
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to its inhibition of DHODH. This results in a disruption of the de novo pyrimidine biosynthesis pathway, affecting the production of pyrimidine nucleotides .
Propriétés
IUPAC Name |
5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPHGZBPBVBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)


![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2440493.png)
![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)